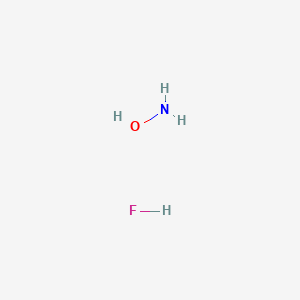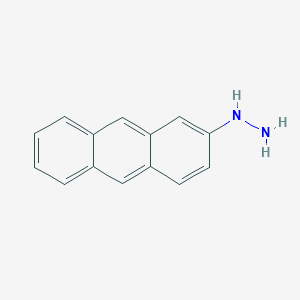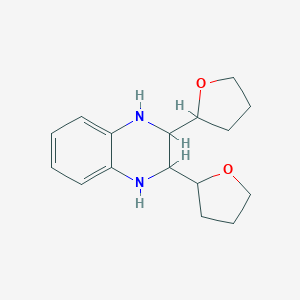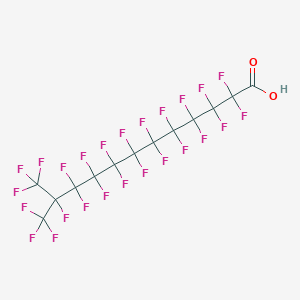
4-(1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
4-(1H-pyrazol-3-yl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C8H7N3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
“4-(1H-pyrazol-3-yl)pyridine” est un précurseur essentiel dans la synthèse de divers composés hétérocycliques. Ces structures sont importantes en raison de leur ressemblance avec les bases puriques, qui sont des composants fondamentaux de l'ADN et de l'ARN. La possibilité de synthétiser ces composés permet d'explorer leurs activités biologiques et leurs applications thérapeutiques potentielles .
Recherche biomédicale
Ce composé est utilisé en recherche biomédicale en raison de sa similarité structurale avec des molécules biologiquement actives. Il sert d'échafaudage pour développer de nouveaux médicaments avec des applications potentielles dans le traitement des maladies. Les chercheurs se concentrent sur la modification du composé pour améliorer son activité biologique et sa spécificité envers certaines cibles .
Développement d'agents anticancéreux
Les chercheurs étudient les dérivés de “this compound” pour leurs propriétés anticancéreuses. En attachant divers substituants à la structure de base, les scientifiques visent à découvrir de nouvelles molécules qui peuvent inhiber la croissance des cellules cancéreuses avec une efficacité accrue et une toxicité réduite .
Applications anti-inflammatoires et analgésiques
Les dérivés du composé sont étudiés pour leurs effets anti-inflammatoires et analgésiques. Ces propriétés sont cruciales dans le développement de nouveaux médicaments qui peuvent soulager la douleur et réduire l'inflammation sans les effets secondaires associés aux médicaments actuels .
Recherche antivirale
Les dérivés de “this compound” sont également explorés pour leurs capacités antivirales. L'objectif est de créer des composés qui peuvent lutter efficacement contre les infections virales en interférant avec la capacité du virus à se répliquer ou en stimulant la réponse immunitaire de l'hôte .
Développement de produits chimiques agricoles
Dans le secteur agricole, les dérivés de “this compound” sont examinés pour leur utilisation potentielle comme pesticides ou herbicides. La modification de ce composé pourrait conduire à la création de produits chimiques agricoles plus efficaces et plus respectueux de l'environnement .
Traitements des troubles neurologiques
Des recherches sont en cours sur l'utilisation de dérivés de “this compound” pour le traitement des troubles neurologiques. Ces composés pourraient jouer un rôle dans le développement de nouvelles thérapies pour des affections telles que la maladie d'Alzheimer, la maladie de Parkinson et l'épilepsie .
Développement de médicaments cardiovasculaires
Enfin, le composé est étudié pour ses applications potentielles dans le développement de médicaments cardiovasculaires. Ses dérivés pourraient être utilisés pour créer de nouveaux traitements contre les maladies cardiaques, en traitant des problèmes tels que l'hypertension et les arythmies .
Safety and Hazards
Orientations Futures
While specific future directions for “4-(1H-pyrazol-3-yl)pyridine” are not explicitly mentioned in the search results, pyrazoles in general are the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Mécanisme D'action
Target of Action
4-(1H-pyrazol-3-yl)pyridine is a biologically active compound that has been studied for its potential antimicrobial and antioxidant activities . The primary targets of this compound are the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme and the COVID-19 main protease . These targets play crucial roles in bacterial DNA replication and viral replication, respectively .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . The binding affinities of this compound were found to range from -10.0 to -11.0 kcal/mol with topoisomerase IV enzyme and from -8.2 to -9.3 kcal/mol with COVID-19 main protease . This suggests that the compound could potentially inhibit the replication of both bacteria and viruses .
Biochemical Pathways
Given its targets, it is likely that the compound interferes with dna replication in bacteria and viral replication in sars-cov-2 . The downstream effects of this interference could include the inhibition of bacterial growth and the reduction of viral load .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be the inhibition of bacterial growth and the reduction of viral load, as suggested by its mode of action . .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s stability and efficacy might be affected by factors such as temperature, pH, and the presence of other substances
Propriétés
IUPAC Name |
4-(1H-pyrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-4-9-5-2-7(1)8-3-6-10-11-8/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBRHATXLQPYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585916 | |
| Record name | 4-(1H-Pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17784-60-0 | |
| Record name | 4-(1H-Pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 4-(1H-pyrazol-3-yl)pyridine in coordination chemistry?
A: this compound, often abbreviated as 4-PP or Hppy, is a heterodentate ligand capable of binding to metal ions through its nitrogen atoms. The presence of two distinct nitrogen-containing rings (pyridine and pyrazole) allows for diverse coordination modes, leading to the formation of various metal-organic frameworks (MOFs) []. The flexibility of the molecule, as evidenced by the varying dihedral angles between its rings observed in different crystal structures [, ], further contributes to its versatility in building complex architectures.
Q2: Can you provide examples of metal complexes formed with this compound?
A2: this compound readily forms complexes with a range of transition metals. Some examples include:
- Binuclear Zinc Complex: [Zn2(Dmca)4(L1)2]·7H2O, where Dmca is 3,4-dimethoxy-trans-cinnamate and L1 is this compound. This complex exhibits a paddle-wheel-like structure [].
- Tetrahedral Zinc Complex: [ZnCl2(C8H7N3)2], where this compound acts as a monodentate ligand, coordinating through its pyridine nitrogen [].
- Polymeric Zinc Complex: [Zn3(4-PP)4(OH)2(SO4)2(H2O)2]n, a two-dimensional coordination polymer where 4-PP acts as a terminal ligand [, ].
- Chain-like Cadmium Complex: [Cd(C8H7N3)Cl2]n, where bridging this compound ligands connect cadmium centers to create a one-dimensional chain [].
Q3: What are the potential applications of this compound-based metal complexes?
A3: The diverse structural motifs achievable with this compound-based metal complexes make them attractive for various applications, including:
- Spin-crossover materials: Two-dimensional Hofmann-type coordination polymers incorporating this compound and tetracyanometallates have shown promising spin-crossover behavior, which can be utilized in molecular switches and sensors [].
- Luminescent materials: Metallogels formed with this compound and copper(II) chloride have demonstrated the capability to encapsulate luminescent lanthanide clusters, suggesting potential in the development of new luminescent materials [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


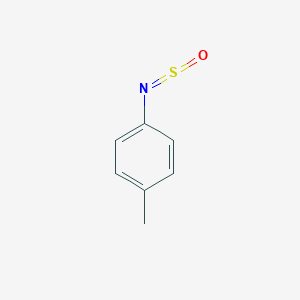
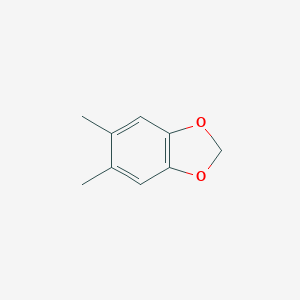
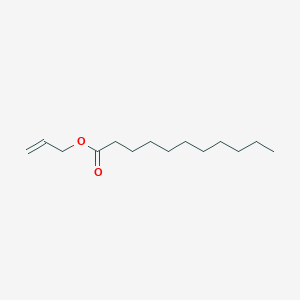
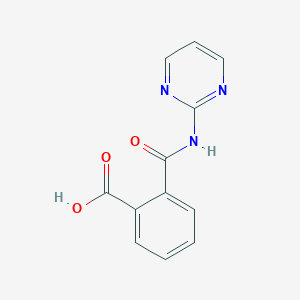
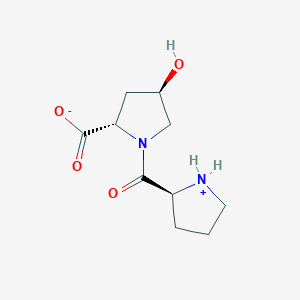

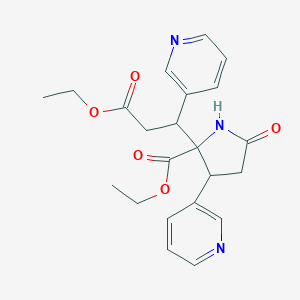
![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)
